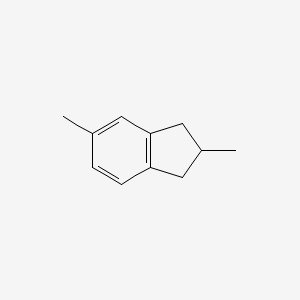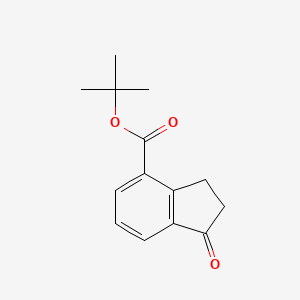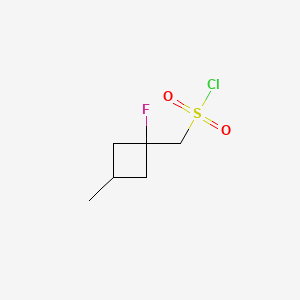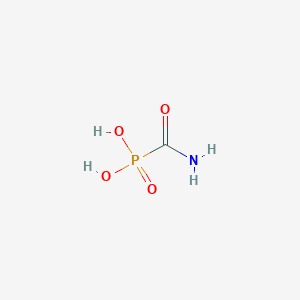
2-(Aminomethyl)butanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)butanenitrile hydrochloride is an organic compound with the molecular formula C5H11N2Cl It is a derivative of butanenitrile, where an aminomethyl group is attached to the second carbon atom of the butanenitrile chain, and it is present in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane (e.g., 2-chlorobutane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming butanenitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)butanenitrile hydrochloride typically involves large-scale synthesis using the above methods, optimized for yield and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Aminomethyl)butanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)butanenitrile hydrochloride involves its interaction with various molecular targets. The aminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The nitrile group can be reduced to form primary amines, which can further interact with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanenitrile: Lacks the aminomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobutanenitrile: Similar structure but without the hydrochloride salt form, affecting its solubility and reactivity.
2-(Aminomethyl)propanenitrile: Similar but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-(Aminomethyl)butanenitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
2913268-31-0 |
|---|---|
Formule moléculaire |
C5H11ClN2 |
Poids moléculaire |
134.61 g/mol |
Nom IUPAC |
2-(aminomethyl)butanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-2-5(3-6)4-7;/h5H,2-3,6H2,1H3;1H |
Clé InChI |
CNHTYGMJFXJXNK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
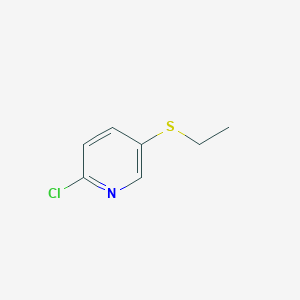

![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)


![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
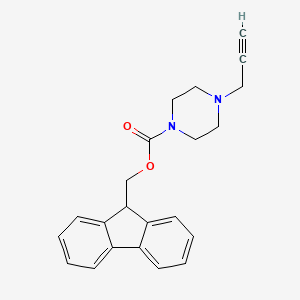
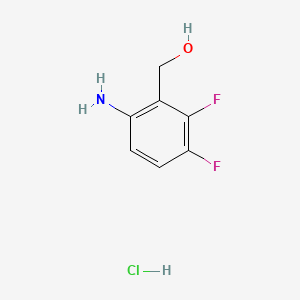
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
